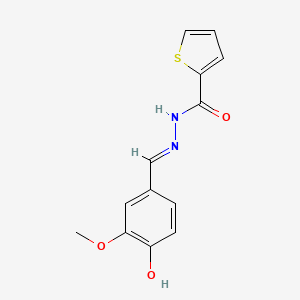![molecular formula C17H19N3O3 B2742040 2,5-dimethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}furan-3-carboxamide CAS No. 2097891-70-6](/img/structure/B2742040.png)
2,5-dimethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}furan-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-dimethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}furan-3-carboxamide, also known as DMFP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMFP is a furan derivative that is synthesized through a multi-step process involving various chemical reactions. The compound has shown promising results in scientific research, particularly in the field of cancer treatment.
Aplicaciones Científicas De Investigación
Antiprotozoal Agents
Compounds related to the chemical structure of interest have been investigated for their potential as antiprotozoal agents. For instance, dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, synthesized through a series of chemical reactions starting from furan derivatives, have shown strong DNA affinities and significant in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, indicating their potential as antiprotozoal medications (Ismail et al., 2004).
Heterocyclic System Derivatives
Research on acid-catalyzed transformations of N-(5-methyl-2-furyl)ethyl 3-aminothieno[2,3-b]pyridine-2-carboxamides has led to the development of derivatives of a new fused heterocyclic system – pyrrolo[1,2-a][1,4]diazocine. These derivatives, obtained through furan ring recyclization, highlight the versatility of furan derivatives in synthesizing complex heterocyclic compounds with potential pharmacological activities (Stroganova et al., 2016).
Furan-Fused Heterocycles
A novel class of furan-fused heterocycles, including furopyranone and furopyrrolone derivatives, has been synthesized from corresponding acid derivatives. These compounds, obtained through intramolecular cyclization, demonstrate the applicability of furan derivatives in creating bioactive heterocyclic compounds (Ergun et al., 2014).
Polyamides with Pyridyl Moiety
Polyamides synthesized from 2,5-bis[(4-carboxyanilino) carbonyl] pyridine and aromatic diamines exhibit high yield and inherent viscosities, indicating their utility in materials science. These polymers, characterized by thermal gravimetric analysis and differential thermal gravimetry, show promise in various applications, including as components in advanced polymeric materials (Faghihi & Mozaffari, 2008).
Influenza A Virus Inhibitors
Furan-carboxamide derivatives have been identified as novel inhibitors of the lethal H5N1 influenza A virus. Structural modifications, particularly the substitution with 2,5-dimethyl groups, significantly influence the anti-influenza activity, demonstrating the potential of furan derivatives in antiviral drug development (Yongshi et al., 2017).
Propiedades
IUPAC Name |
2,5-dimethyl-N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-11-6-15(12(2)23-11)17(22)19-9-13-7-14(10-18-8-13)20-5-3-4-16(20)21/h6-8,10H,3-5,9H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIZLQFDQQIRVCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC2=CC(=CN=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(3-fluorobenzyl)-7-(4-fluorophenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2741957.png)
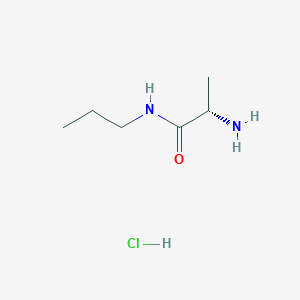
![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide hydrochloride](/img/structure/B2741961.png)
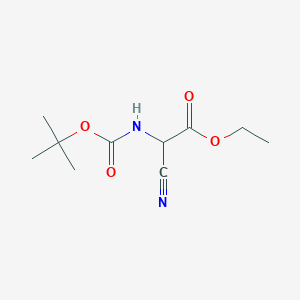
![5-methyl-2-phenyl-3-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2741966.png)
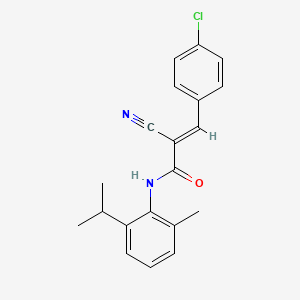
![N,N-dimethyl-4-{[(5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}benzenesulfonamide](/img/structure/B2741969.png)
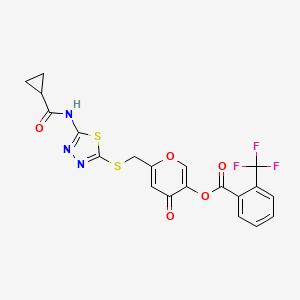

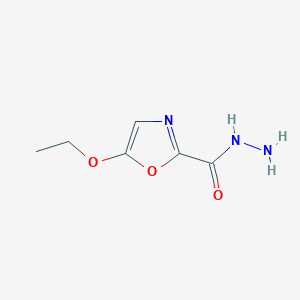
![N-benzyl-4-((1-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/no-structure.png)
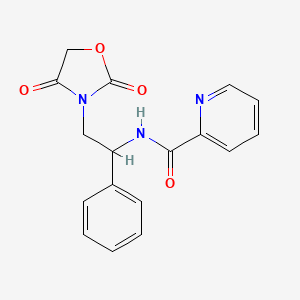
![2-Oxospiro[3.5]nonane-7-carboxylic acid](/img/structure/B2741979.png)
